molecular formula C8H8BrNO2 B13582541 2-(6-Bromopyridin-3-yl)propanoic acid

2-(6-Bromopyridin-3-yl)propanoic acid

Cat. No.: B13582541
M. Wt: 230.06 g/mol
InChI Key: RDLMIQPQYKKHDO-UHFFFAOYSA-N
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Description

2-(6-Bromopyridin-3-yl)propanoic acid is a brominated pyridine derivative featuring a propanoic acid side chain. The compound’s carboxylic acid group enables participation in conjugation reactions, salt formation, or coordination chemistry, making it a versatile intermediate. Bromine at the pyridine ring’s 6-position enhances electrophilic reactivity, facilitating cross-coupling reactions or further functionalization .

Properties

Molecular Formula

C8H8BrNO2

Molecular Weight

230.06 g/mol

IUPAC Name

2-(6-bromopyridin-3-yl)propanoic acid

InChI

InChI=1S/C8H8BrNO2/c1-5(8(11)12)6-2-3-7(9)10-4-6/h2-5H,1H3,(H,11,12)

InChI Key

RDLMIQPQYKKHDO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=C(C=C1)Br)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the use of boronic acids and palladium catalysts . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.

Industrial Production Methods

Industrial production of 2-(6-Bromopyridin-3-yl)propanoic acid may involve large-scale bromination reactions followed by purification processes to obtain the desired compound with high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(6-Bromopyridin-3-yl)propanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

Comparison with Similar Compounds

Key Comparisons:

Functional Group Diversity: The amino group in 2-Amino-3-(6-bromopyridin-3-yl)propanoic acid (CAS 32938-58-2) introduces nucleophilic reactivity, making it suitable for peptide coupling or metal chelation. The imidazopyridine-propargyl system in 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine () offers a rigid heterocyclic framework, which is advantageous for targeting biological receptors .

Physicochemical Properties: Molecular weight correlates with substituent complexity: the imidazopyridine derivative (318.13 g/mol) is heavier due to fused rings and alkyne groups . The amino derivative (245.07 g/mol) has higher polarity than the target compound, likely affecting solubility and bioavailability .

Propanoic acid derivatives with halogenated pyridines (e.g., 62805-01-0) may serve as herbicides, though regulatory restrictions (e.g., 2,4,5-TP in ) highlight environmental concerns for analogs .

Research Findings and Implications

  • Structural Stability : X-ray crystallography data for 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine (–3) reveals bond lengths (e.g., C-Br: ~1.90 Å) and angles consistent with aromatic systems, suggesting similar stability for the target compound’s bromopyridine core .
  • Synthetic Flexibility : The alkyne group in the imidazopyridine derivative allows click chemistry modifications, whereas the carboxylic acid group in the target compound supports esterification or amidation .
  • Safety Considerations: While 2-(6-Bromopyridin-3-yl)propanoic acid lacks explicit hazard data, analogs like 6-(BOC-Methylamino)pyridine-3-boronic acid () require stringent handling (e.g., refrigeration, PPE), suggesting similar precautions .

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